2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
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Overview
Description
2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with amino, benzyloxy, and dihydroxyphenyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The benzyloxy and dihydroxyphenyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by reagents like triphenylphosphine and diisopropyl azodicarboxylate (DIAD).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced nitrile derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its versatility makes it valuable in the production of polymers, dyes, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[4-(methoxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
- 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups. The presence of both benzyloxy and dihydroxyphenyl groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O4S/c29-13-21-26(18-6-9-20(10-7-18)36-15-17-4-2-1-3-5-17)22(14-30)28(32-27(21)31)37-16-25(35)19-8-11-23(33)24(34)12-19/h1-12,33-34H,15-16H2,(H2,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUVVYDDASTWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)C4=CC(=C(C=C4)O)O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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